6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound comprising a triazole ring fused to a pyridine core. The chlorine atom at position 6 and the methyl group at position 3 are critical for its physicochemical and biological properties. This scaffold is widely explored in medicinal chemistry due to its versatility in drug design, particularly in antimicrobial, antifungal, and anticancer applications .
Properties
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYKROMBESBKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methylpyridine-2,6-diamine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of oxides.
Reduction Products: Reduction reactions yield reduced derivatives of the compound.
Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine and their properties:
Physicochemical Properties
- Solubility : Methyl groups (e.g., at position 3) reduce aqueous solubility compared to polar substituents like sulfonamides or amines. For example, 3-nitroimidazo analogs exhibit improved solubility due to nitro and sulfonyl groups .
- Metabolic Stability : Trifluoropropylsulfonyl derivatives show enhanced metabolic stability in hepatic microsomes, making them superior candidates for in vivo studies .
Biological Activity
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a triazole ring fused to a pyridine structure, characterized by the presence of a chlorine atom and a methyl group at specific positions. Its molecular formula is C₇H₅ClN₄.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting certain phosphodiesterases, which are therapeutic targets for conditions such as asthma and chronic obstructive pulmonary disease.
- Antimicrobial Activity : Various studies have demonstrated its effectiveness against different microbial strains, indicating its potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary research suggests that derivatives of this compound may exhibit anticancer effects through various mechanisms of action.
The biological effects of this compound are primarily mediated through its interactions with specific enzymes and receptors involved in cellular signaling pathways. For instance:
- It may modulate the activity of phosphodiesterases, which play critical roles in cellular signaling related to inflammation and other physiological processes.
- The compound's interaction with proteins involved in inflammatory responses has been documented, highlighting its potential therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods. One common approach involves the cyclization of 3-methylpyridine-2,6-diamine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride under reflux conditions.
Comparison with Similar Compounds
The structural uniqueness of this compound allows for comparisons with other triazolo-pyridine derivatives. Below is a comparison table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and methyl substitutions | Anti-inflammatory, antimicrobial |
| 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | Bromine instead of chlorine | Similar anti-inflammatory properties |
| 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | Different ring structure | Varies; less studied |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Studies : A study highlighted the compound's ability to inhibit phosphodiesterase activity in vitro. The results indicated a significant reduction in pro-inflammatory cytokines in treated cell lines compared to controls.
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at varying levels depending on the microbial strain tested.
- Anticancer Potential : Research focused on the cytotoxic effects of this compound on various cancer cell lines revealed IC₅₀ values indicating moderate to high efficacy in inducing apoptosis in targeted cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
